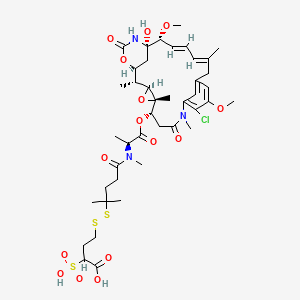
N1-Methyltriclabendazole
Vue d'ensemble
Description
N1-Methyltriclabendazole (MTCBZ) is a benzimidazole derivative that has been widely used in veterinary medicine as an anthelmintic drug. It is a potent inhibitor of the cytoskeletal protein β-tubulin, which is essential for the survival of parasitic worms. MTCBZ has been shown to be effective against a range of helminths, including liver flukes, gastrointestinal nematodes, and lungworms. In recent years, MTCBZ has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N1-Methyltriclabendazole inhibits the polymerization of β-tubulin, which leads to the disruption of microtubule assembly and function. This disruption ultimately leads to the death of the parasite. N1-Methyltriclabendazole has been shown to be highly selective for parasitic β-tubulin and has minimal effects on mammalian cells.
Biochemical and Physiological Effects:
N1-Methyltriclabendazole has been shown to have a range of biochemical and physiological effects on parasites. It disrupts the cytoskeleton, impairs motility, and inhibits egg production. N1-Methyltriclabendazole has also been shown to have immunomodulatory effects, which may contribute to its anthelmintic activity.
Avantages Et Limitations Des Expériences En Laboratoire
N1-Methyltriclabendazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of β-tubulin, making it a valuable tool for studying microtubule dynamics and function. It has also been shown to have minimal effects on mammalian cells, making it a safe and reliable tool for research. However, N1-Methyltriclabendazole has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several potential directions for future research on N1-Methyltriclabendazole. One area of interest is the development of new N1-Methyltriclabendazole analogs with improved properties, such as solubility and stability. Another area of interest is the investigation of N1-Methyltriclabendazole's immunomodulatory effects and its potential applications in the treatment of autoimmune diseases. Additionally, N1-Methyltriclabendazole may have applications in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, N1-Methyltriclabendazole is a valuable tool for scientific research due to its potent and selective inhibition of β-tubulin. It has a range of potential applications in the study of microtubule dynamics, the mechanism of action of anthelmintic drugs, and the treatment of various diseases. Future research on N1-Methyltriclabendazole may lead to the development of new analogs with improved properties and the identification of new therapeutic applications.
Applications De Recherche Scientifique
N1-Methyltriclabendazole has been used in various scientific research applications, including the study of the cytoskeleton, microtubule dynamics, and the mechanism of action of anthelmintic drugs. N1-Methyltriclabendazole has been used to investigate the role of microtubules in cell division, migration, and signaling. It has also been used to study the effects of microtubule-targeting drugs on cancer cells.
Propriétés
IUPAC Name |
5-chloro-6-(2,3-dichlorophenoxy)-1-methyl-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-20-11-7-13(9(17)6-10(11)19-15(20)22-2)21-12-5-3-4-8(16)14(12)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVQIOWGCYIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1SC)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)


![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)
![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)





![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)